molecular formula C11H10Br2O3 B14145986 Phenylmethyl 2,2-dibromo-3-oxobutanoate CAS No. 362610-30-8

Phenylmethyl 2,2-dibromo-3-oxobutanoate

Cat. No.: B14145986
CAS No.: 362610-30-8
M. Wt: 350.00 g/mol
InChI Key: HICRKTRHESQLJE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylmethyl 2,2-dibromo-3-oxobutanoate typically involves the bromination of benzyl acetoacetate. The reaction is carried out by treating benzyl acetoacetate with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2,2-positions of the acetoacetate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl 2,2-dibromo-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form phenylmethyl 3-oxobutanoate by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of phenylmethyl 2,2-dibromo-3-oxobutanoic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under mild conditions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Formation of phenylmethyl 2-substituted-3-oxobutanoates.

    Reduction Reactions: Formation of phenylmethyl 3-oxobutanoate.

    Oxidation Reactions: Formation of phenylmethyl 2,2-dibromo-3-oxobutanoic acid.

Scientific Research Applications

Phenylmethyl 2,2-dibromo-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of phenylmethyl 2,2-dibromo-3-oxobutanoate involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s reactivity with nucleophiles is a key aspect of its mechanism.

Comparison with Similar Compounds

Phenylmethyl 2,2-dibromo-3-oxobutanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which can participate in various chemical reactions and interactions.

Properties

CAS No.

362610-30-8

Molecular Formula

C11H10Br2O3

Molecular Weight

350.00 g/mol

IUPAC Name

benzyl 2,2-dibromo-3-oxobutanoate

InChI

InChI=1S/C11H10Br2O3/c1-8(14)11(12,13)10(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

HICRKTRHESQLJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OCC1=CC=CC=C1)(Br)Br

Origin of Product

United States

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